molecular formula C6H7N3O2S B1419420 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 1193388-58-7

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B1419420
CAS No.: 1193388-58-7
M. Wt: 185.21 g/mol
InChI Key: IHSMQSFGGKACKG-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a useful research compound. Its molecular formula is C6H7N3O2S and its molecular weight is 185.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives are involved in various chemical reactions and syntheses. For example, Fukada et al. (1994) explored the preparation of 2,4-dioxo-1-imidazolidinecarbothioamides through reactions with amines. This process highlights the compound's role in producing macrocyclic thioureas and thiosemicarbazone derivatives (Fukada et al., 1994). Additionally, the compound's involvement in the synthesis of new pyrimidine derivatives with potential antibacterial properties was investigated by Fathalla et al. (2006) (Fathalla et al., 2006).

Biological and Pharmacological Properties

In the biological sphere, Chaubey and Pandeya (1989) demonstrated the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines, indicating potential medical applications of derivatives of this compound (Chaubey & Pandeya, 1989). Moreover, Liu et al. (2021) synthesized derivatives like 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal, showcasing the multifunctionality of the molecule in various transformations (Liu et al., 2021).

Antimicrobial Applications

A series of pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones synthesized by Sharshira et al. (2012) were evaluated for their antimicrobial activity, emphasizing the compound's relevance in developing new antimicrobial agents (Sharshira, Mohamed & Hamada, 2012).

Crystal Structure Analysis

Borowiak et al. (2007) studied the crystal structure of derivatives of this compound, providing insights into the molecular interactions and potential for forming supramolecular structures (Borowiak, Dutkiewicz & Spychała, 2007).

Biochemical Analysis

Biochemical Properties

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein tyrosine kinases, which are crucial for signal transduction pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to downstream effects on various cellular processes. For instance, by inhibiting protein tyrosine kinases, it can disrupt signal transduction pathways that are essential for cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can affect its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles . This subcellular localization is essential for its interaction with target biomolecules and its overall efficacy.

Properties

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-9-2-3(4(7)12)5(10)8-6(9)11/h2H,1H3,(H2,7,12)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMQSFGGKACKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.